

# TACE Inhibition by BMS-561392 Formate: A Technical Guide

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Compound of Interest		
Compound Name:	BMS-561392 formate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Tumor Necrosis Factor- $\alpha$  Converting Enzyme (TACE) inhibitor, **BMS-561392 formate**. The document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its evaluation.

### Introduction to TACE and its Inhibition

Tumor Necrosis Factor- $\alpha$  Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), is a membrane-bound zinc metalloproteinase that plays a crucial role in the shedding of a wide variety of cell surface proteins. A primary function of TACE is the proteolytic processing of the membrane-bound precursor of Tumor Necrosis Factor- $\alpha$  (pro-TNF- $\alpha$ ) to its soluble, biologically active form. Dysregulation of TNF- $\alpha$  is implicated in a range of inflammatory and autoimmune diseases, making TACE a compelling therapeutic target.

BMS-561392, developed by Bristol-Myers Squibb, is a potent and selective inhibitor of TACE. By blocking the activity of this enzyme, BMS-561392 aims to reduce the levels of soluble TNF-  $\alpha$  and other pro-inflammatory mediators, thereby mitigating the inflammatory cascade. This compound has been investigated for the treatment of inflammatory conditions such as rheumatoid arthritis.[1][2]



## **Mechanism of Action**

BMS-561392 acts as a competitive inhibitor of TACE, binding to the active site of the enzyme and preventing it from cleaving its substrates. The molecule is designed to interact with the zinc ion essential for the catalytic activity of TACE.[3] Its high selectivity for TACE over other matrix metalloproteinases (MMPs) is a key feature, potentially reducing the risk of off-target effects.

## **Quantitative Data**

The following tables summarize the available quantitative data for **BMS-561392 formate**, including its in vitro potency and selectivity.

Table 1: In Vitro Potency of BMS-561392 against TACE

Parameter	Value	Cell/Assay Type	Reference
IC50	0.20 nM	In vitro enzyme assay	[4]
IC50	0.15 μΜ	Inhibition of TNFα secretion in CHO cells	[3]
IC50	4.47 μΜ	Inhibition of sAPPα secretion in CHO- APPwt cells	[3]
IC50	0.23 μΜ	Inhibition of sAPPα secretion in CHO- APPswe cells	[3]

Table 2: Selectivity of a BMS-561392 Analog against various MMPs



MMP Target	IC50 (nM)	Fold Selectivity vs. TACE (Whole Blood Assay IC50 = 0.02 nM)	Reference
MMP-1 (Interstitial Collagenase)	> 4,949	> 247,450	[5]
MMP-2 (Gelatinase A)	3,333	166,650	[5]
MMP-3 (Stromelysin-	163	8,150	[5]
MMP-8 (Neutrophil Collagenase)	795	39,750	[5]
MMP-9 (Gelatinase B)	> 2,128	> 106,400	[5]
MMP-13 (Collagenase 3)	16,083	804,150	[5]

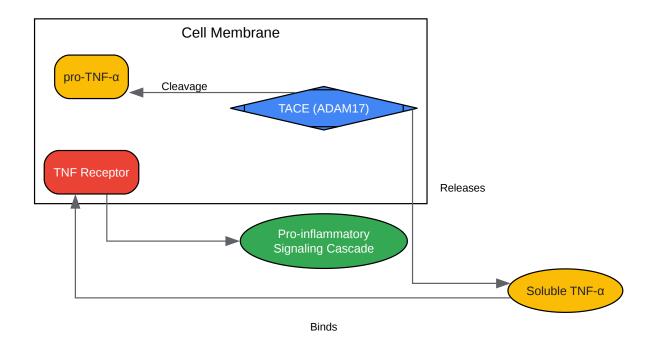
Table 3: Preclinical Pharmacokinetics of BMS-561392

Species	Route of Administration	Bioavailability	Reference
Rat	Oral	Good	[5]
Dog	Oral	Good (43% for an analog)	[5]

## **Signaling Pathways and Experimental Workflows**

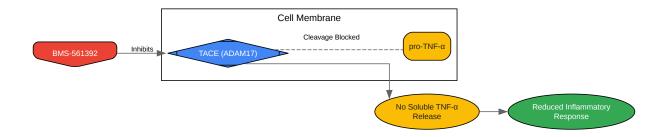
The following diagrams, created using the DOT language, illustrate the TACE signaling pathway, the mechanism of its inhibition by BMS-561392, and a typical experimental workflow for evaluating TACE inhibitors.





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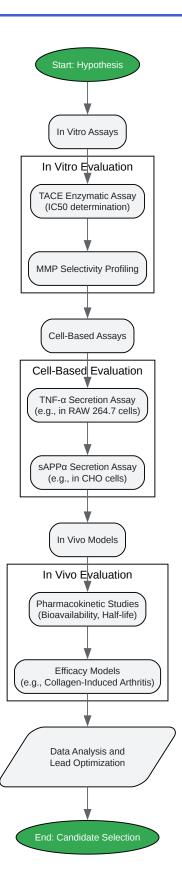
Caption: TACE-mediated cleavage of pro-TNF- $\alpha$  and subsequent signaling.



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Caption: Inhibition of TACE by BMS-561392 prevents TNF- $\alpha$  release.





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Caption: Experimental workflow for the evaluation of a TACE inhibitor.



## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the activity of BMS-561392.

# In Vitro TACE Inhibition Assay (Fluorogenic Peptide Substrate)

This assay measures the direct inhibitory effect of a compound on TACE enzymatic activity.

#### Materials:

- Recombinant human TACE
- Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Arg-NH2)
- Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 μM ZnCl2, 0.005% Brij-35)
- BMS-561392 formate (or other test compounds)
- 96-well black microplates
- Fluorescence plate reader

#### Procedure:

- Prepare a stock solution of BMS-561392 formate in DMSO.
- Create a serial dilution of the compound in assay buffer.
- In a 96-well plate, add 50 μL of the TACE enzyme solution to each well.
- Add 50 μL of the diluted compound or vehicle control (assay buffer with DMSO) to the respective wells.
- Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 100 μL of the fluorogenic TACE substrate to each well.



- Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
- Continue to monitor the fluorescence every 5 minutes for a total of 60 minutes.
- Calculate the rate of substrate cleavage (increase in fluorescence over time).
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

# Cellular TNF-α Secretion Assay (LPS-stimulated RAW 264.7 cells)

This assay assesses the ability of a compound to inhibit TACE-mediated TNF- $\alpha$  release from cells.

#### Materials:

- RAW 264.7 macrophage cell line
- DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
- Lipopolysaccharide (LPS)
- BMS-561392 formate
- TNF-α ELISA kit
- 24-well cell culture plates

#### Procedure:

- Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10<sup>5</sup> cells/well and allow them to adhere overnight.
- The next day, replace the medium with fresh DMEM.



- Pre-treat the cells with various concentrations of BMS-561392 formate or vehicle (DMSO) for 1 hour.
- Stimulate the cells with LPS (e.g., 1  $\mu$ g/mL) for 4-6 hours to induce TNF- $\alpha$  production and release.[6]
- Collect the cell culture supernatants.
- Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated vehicle control.

## In Vivo Measurement of sAPP $\alpha$ and A $\beta$ Levels

This protocol describes a general approach to assess the in vivo effects of a TACE inhibitor on the processing of Amyloid Precursor Protein (APP), another TACE substrate.

#### Materials:

- Transgenic mouse model of Alzheimer's disease (e.g., Tg2576)
- BMS-561392 formate
- Vehicle for in vivo administration
- Brain homogenization buffer
- ELISA kits for sAPPα and Aβ40/42

#### Procedure:

- Administer BMS-561392 formate or vehicle to the mice via the desired route (e.g., oral gavage).
- At a specified time point after administration, euthanize the mice and harvest the brains.
- Homogenize the brain tissue in an appropriate lysis buffer containing protease inhibitors.



- Centrifuge the homogenates to separate the soluble and insoluble fractions.
- Measure the levels of sAPPα in the soluble fraction using a specific ELISA kit.
- Measure the levels of Aβ40 and Aβ42 in the appropriate fractions (soluble and/or insoluble after formic acid extraction) using specific ELISA kits.[7]
- Compare the levels of sAPP $\alpha$  and A $\beta$  in the treated group to the vehicle-treated control group to determine the effect of TACE inhibition on APP processing.

### Conclusion

BMS-561392 formate is a potent and selective inhibitor of TACE that has demonstrated efficacy in preclinical models of inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on TACE inhibitors and their therapeutic applications. The methodologies outlined can be adapted for the evaluation of other TACE inhibitors and for further investigation into the role of TACE in various physiological and pathological processes. While BMS-561392's clinical development for rheumatoid arthritis did not lead to a marketed product, the compound remains a valuable tool for understanding the biology of TACE and its potential as a therapeutic target.

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